2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a methylsulfanyl group and a piperidinylmethyl substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the methylsulfanyl group is achieved through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzamide derivative. The piperidinylmethyl group is then introduced via a reductive amination reaction, where the corresponding piperidine derivative is reacted with a benzaldehyde derivative under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction rate and selectivity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions, where the piperidine ring is replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylamine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the redox state of the target molecules. The piperidinylmethyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share the methylsulfanyl group and have been studied for their analgesic properties.
2-[[4-(Oxan-4-yl)piperidin-1-yl]methyl]phenol: This compound has a similar piperidinylmethyl group and is used in various chemical applications.
Uniqueness
2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and piperidinylmethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methylsulfanyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-24-18-5-3-2-4-17(18)19(22)20-14-15-6-10-21(11-7-15)16-8-12-23-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNTKPCZXLXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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